molecular formula C10H10N2 B1314839 Isoquinolin-8-ylmethanamine CAS No. 362606-12-0

Isoquinolin-8-ylmethanamine

Cat. No.: B1314839
CAS No.: 362606-12-0
M. Wt: 158.2 g/mol
InChI Key: RTKXRSRADBUSHY-UHFFFAOYSA-N
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Description

It is a derivative of isoquinoline and has been studied for its potential therapeutic and environmental applications. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinolin-8-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of isoquinoline-8-carbonitrile using lithium aluminum hydride in anhydrous tetrahydrofuran at 0°C under a nitrogen atmosphere . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reduction and cyclization techniques. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-8-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoquinolin-8-ylmethanone.

    Reduction: The compound can be reduced to form isoquinolin-8-ylmethanol.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Halogens such as chlorine or bromine, in the presence of a catalyst, are often used for substitution reactions.

Major Products Formed:

    Oxidation: Isoquinolin-8-ylmethanone

    Reduction: Isoquinolin-8-ylmethanol

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

Isoquinolin-8-ylmethanamine has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

Isoquinolin-8-ylmethanamine can be compared with other similar compounds, such as:

    Quinoline: Both compounds are nitrogen-containing bicyclic structures, but quinoline has a different arrangement of nitrogen and carbon atoms.

    Isoquinoline: this compound is a derivative of isoquinoline, with an additional methanamine group attached to the eighth position.

    Fluorinated Isoquinolines: These compounds have similar structures but contain fluorine atoms, which can enhance their biological activity.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .

Comparison with Similar Compounds

  • Quinoline
  • Isoquinoline
  • Fluorinated Isoquinolines

Properties

IUPAC Name

isoquinolin-8-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKXRSRADBUSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312599
Record name 8-Isoquinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362606-12-0
Record name 8-Isoquinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362606-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.1787 g (1.16 mmol) 25 in 10 mL NH3 saturated EtOH was added a 1 mL slurry of Raney nickel (50 wt. % in EtOH). After 22 h under H2 at atmospheric pressure, the reaction mixture was diluted with 25 mL EtOH and filtered over celite. The celite was washed with 200 mL EtOH, and the filtrate was concentrated in vacuo. Purification by flash chromatography (15×140 mm silica gel, linear gradient 5-8% (10% NH4HO:MeOH):CH2Cl2) afforded 26. 1H NMR (CDCl3, 400 MHz) δ 9.565 (s, 1H, ArH); 8.565 (d, 1H, J=5.66 Hz; ArH); 7.734 (d, 1H, J=8.13 Hz, ArH); 7.679-7.662 (m, 1H, ArH); 7.644 (d, 1H, J=8.14 Hz, ArH); 7.599 (d, 1H, J6.95 Hz, ArH); 4.460 (s, 2H, ArCH2); MS (Electrospray): m/z 159.0 (M+H).
Name
Quantity
0.1787 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name

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